2-Hydroxycinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

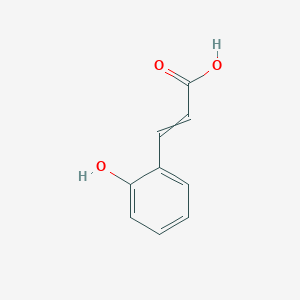

Ortho-Hydroxycinnamic acid is a phenolic compound belonging to the class of hydroxycinnamic acids. These compounds are characterized by a phenylpropanoid structure, which consists of a phenyl ring and a three-carbon side chain. Ortho-Hydroxycinnamic acid is known for its antioxidant properties and is found in various plants, contributing to their defense mechanisms against environmental stressors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ortho-Hydroxycinnamic acid can be synthesized through several methods. One common approach involves the hydroxylation of cinnamic acid. This process can be achieved using microbial synthesis, where specific genes are introduced into Escherichia coli to convert glucose into hydroxycinnamic acids . Another method involves the oxidation of suitable precursors using halogen-containing compounds .

Industrial Production Methods

Industrial production of 2-Hydroxycinnamic acid often involves the use of inexpensive raw materials and straightforward reaction conditions. For example, the compound can be produced by dissolving it in a cold, saturated hydrobromic acid solution and allowing it to stand at room temperature for a specified period .

Analyse Des Réactions Chimiques

Oxidation and Electrochemical Behavior

The ortho-hydroxyl group confers distinct redox properties, as demonstrated by electrochemical studies on hydroxycinnamic acids :

-

Kinetics : In methanol, this compound reacts with the galvinoxyl radical (GO- ) via hydrogen atom transfer (HAT) and electron transfer (ET), with rate constants influenced by solvent polarity .

-

Electrochemical Outcomes :

Maillard Reaction Participation

This compound enhances nonenzymatic browning in food systems by interacting with reducing sugars and amino acids :

| System Components | Observed Effect |

|---|---|

| Arabinose/Galactose + Alanine | Accelerated browning due to phenol-Maillard adducts |

| Caffeic/Ferulic Acid Analogs | Formation of heterogenous phenol-containing colorants |

-

Mechanism : Unlike traditional Maillard inhibitors, hydroxycinnamic acids promote browning by forming stable adducts with reactive intermediates (e.g., furan derivatives) .

-

Key Products :

Synthetic Routes

-

From 2-Iodophenol and Acrylic Acid : A cross-coupling reaction under palladium catalysis yields this compound .

-

Decarboxylation : Under thermal conditions, decarboxylation may occur, forming ortho-hydroxystyrene derivatives.

Functionalization Reactions

-

Esterification : Reacts with alcohols to form ortho-coumarate esters.

-

Glycosylation : Forms glycosides in plant systems, enhancing solubility and stability .

Antioxidant Mechanisms

The ortho-hydroxyl group enhances radical scavenging activity :

| Radical Scavenging Assay | Activity Profile |

|---|---|

| DPPH | Moderate activity due to single -OH group |

| Galvinoxyl (GO- ) | HAT-dominated mechanism in nonpolar solvents |

-

Structure-Activity Relationship :

Degradation and Stability

-

Thermal Degradation : Decomposes above 217°C, forming phenolic fragments .

-

Photochemical Reactions : UV exposure induces isomerization (cis-trans) and dimerization .

Biological and Industrial Relevance

Applications De Recherche Scientifique

Antioxidant Properties

Mechanism of Action

2-Hydroxycinnamic acid exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. This action helps in maintaining cellular homeostasis and protecting vital cellular components from damage caused by reactive oxygen species (ROS) .

Case Study: Trichlorfon-Induced Oxidative Stress

A study demonstrated that treatment with this compound significantly reduced lipid peroxidation levels and increased the activity of antioxidant enzymes such as superoxide dismutase and catalase in Wistar rats exposed to trichlorfon, a pesticide known to induce oxidative stress .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Lipid Peroxidation (LPO) | Baseline | Significantly reduced |

| Antioxidant Enzymes Activity | Low | Increased |

Agricultural Applications

Drought Stress Tolerance

Hydroxycinnamic acids, including this compound, play a crucial role in enhancing drought stress tolerance in plants. They are involved in the regulation of stomatal closure and the biosynthesis of abscisic acid, which helps plants manage water loss during drought conditions .

Disease Resistance

Research indicates that this compound contributes to plant immunity by inhibiting the growth of pathogenic fungi and bacteria. For instance, increased levels of hydroxycinnamic acids were observed in Arabidopsis thaliana after infection with Pseudomonas syringae, indicating a defense response .

| Plant Species | Pathogen | Response |

|---|---|---|

| Arabidopsis thaliana | Pseudomonas syringae | Increased hydroxycinnamic acids |

| Wheat | Stripe rust | Elevated levels of sinapic and ferulic acids |

Pharmaceutical Applications

Anti-Diabetic Effects

In diabetic models, this compound has shown potential in modulating glucose metabolism by upregulating peroxisome proliferator-activated receptor gamma (PPARγ) and influencing adipocytokine release. This suggests its utility in managing diabetes and related metabolic disorders .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens, including Leishmania braziliensis and Plasmodium falciparum, indicating its potential as an anti-infective agent .

Cosmeceutical Applications

Skin Protection

this compound is recognized for its protective effects against ultraviolet (UV) radiation. It has been found to significantly reduce UV-induced skin damage, making it a valuable ingredient in sunscreen formulations .

Anti-Aging Properties

The compound exhibits anti-inflammatory and anti-collagenase activities, which are beneficial for anti-aging skincare products. Its incorporation into cosmetic formulations can enhance skin health by preventing oxidative damage and promoting collagen synthesis .

Mécanisme D'action

The mechanism of action of 2-Hydroxycinnamic acid involves its antioxidant properties. The compound can scavenge free radicals, thereby reducing oxidative stress and protecting cellular components from damage . It also modulates various signaling pathways involved in inflammation and cell survival, contributing to its therapeutic potential .

Comparaison Avec Des Composés Similaires

Ortho-Hydroxycinnamic acid is similar to other hydroxycinnamic acids, such as:

- Caffeic Acid

- Ferulic Acid

- p-Coumaric Acid

- Chlorogenic Acid

- Rosmarinic Acid

Uniqueness

What sets 2-Hydroxycinnamic acid apart is its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and exhibit distinct antioxidant properties .

Conclusion

Ortho-Hydroxycinnamic acid is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable subject of study in both scientific research and industrial applications.

Propriétés

Formule moléculaire |

C9H8O3 |

|---|---|

Poids moléculaire |

164.16 g/mol |

Nom IUPAC |

3-(2-hydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12) |

Clé InChI |

PMOWTIHVNWZYFI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C=CC(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.